4-(4-Methylpiperazine-1-carboxamido)benzoic acid
Overview
Description
“4-(4-Methylpiperazine-1-carboxamido)benzoic acid” is a chemical compound with the CAS Number: 86620-62-4 . It is used as an intermediate in pharmaceuticals . The compound is a white to very pale yellow crystal or powder .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, new carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine or 3- and 4-(4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride .Physical and Chemical Properties Analysis
The compound is a white to very pale yellow crystal or powder . The compound is soluble in water .Scientific Research Applications
Synthesis and Chemical Properties
4-(4-Methylpiperazine-1-carboxamido)benzoic acid and its derivatives are significant in the synthesis of various pharmaceutical compounds. For instance, new carboxylic acid amides containing an N-methylpiperazine fragment have been synthesized, serving as key intermediates in the synthesis of antileukemic agents like imatinib. This synthesis involves reactions of 1-methylpiperazine with different anilines and chlorides, showcasing the compound's utility in creating biologically active molecules (Koroleva et al., 2011). Additionally, a practical synthesis route has been elaborated for 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, emphasizing its role as a precursor to imatinib, demonstrating the method's scalability and efficiency (Koroleva et al., 2012).
Biological Applications
The research on poly(amido-amine)s (PAAs) containing 2-methylpiperazine units has revealed their potential as endosomolytic polymers. These PAAs show varying degrees of cytotoxicity and pH-dependent hemolytic activity, which could be relevant in drug delivery systems (Ferruti et al., 2000).
Environmental and Health Implications
Studies on benzoic acid derivatives, including those structurally similar to this compound, have been conducted to assess their occurrence and impact on human health. These compounds, found in foods as preservatives and flavoring agents, have been scrutinized for their safety and potential health effects, indicating the importance of understanding the broader implications of such chemical compounds (del Olmo et al., 2017).
Novel Therapeutic Agents
Research into aromatic amides with retinoidal activity has identified compounds structurally related to this compound. These studies have led to the discovery of molecules with significant biological activity, highlighting the therapeutic potential of compounds derived from or related to this compound in treating various conditions (Kagechika et al., 1988).
Safety and Hazards
Properties
IUPAC Name |
4-[(4-methylpiperazine-1-carbonyl)amino]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-15-6-8-16(9-7-15)13(19)14-11-4-2-10(3-5-11)12(17)18/h2-5H,6-9H2,1H3,(H,14,19)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGJCTFGTFMUSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)NC2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.